2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid
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Overview
Description
2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid is a complex organic compound characterized by its unique chemical structure. This compound features a benzoyl hydrazone moiety linked to a phenoxyacetic acid group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid typically involves the following steps:
Formation of the Benzoyl Hydrazone: The initial step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding benzoyl hydrazone.
Condensation Reaction: The benzoyl hydrazone is then subjected to a condensation reaction with 2-bromoacetic acid in the presence of a base such as potassium carbonate. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]propionic acid
- 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]butyric acid
Uniqueness
Compared to similar compounds, 2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid is unique due to its specific structural features and the presence of the phenoxyacetic acid group
Properties
IUPAC Name |
2-[2-[(E)-[(5-chloro-2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-11-5-6-13(20)12(7-11)16(23)19-18-8-10-3-1-2-4-14(10)24-9-15(21)22/h1-8,20H,9H2,(H,19,23)(H,21,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPCZHYRIFECBZ-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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